Cas no 288371-41-5 (4-Quinolinamine,6,8-difluoro-)

4-Quinolinamine,6,8-difluoro- is a fluorinated quinoline derivative with potential applications in pharmaceutical and agrochemical research. The presence of difluoro substituents at the 6- and 8-positions enhances its reactivity and selectivity, making it a valuable intermediate for synthesizing biologically active compounds. Its structural framework is conducive to modifications, enabling the development of targeted molecules with improved binding affinity or metabolic stability. The compound’s fluorine atoms contribute to increased lipophilicity and electronic effects, which can influence pharmacokinetic properties. Suitable for use in medicinal chemistry and material science, it offers researchers a versatile building block for exploring novel therapeutic or functional materials.
4-Quinolinamine,6,8-difluoro- structure
4-Quinolinamine,6,8-difluoro- structure
Product Name:4-Quinolinamine,6,8-difluoro-
CAS No:288371-41-5
MF:C9H6F2N2
MW:180.154148578644
CID:248864
PubChem ID:19094048
Update Time:2025-10-06

4-Quinolinamine,6,8-difluoro- Chemical and Physical Properties

Names and Identifiers

    • 4-Quinolinamine,6,8-difluoro-
    • 4-AMINO-6,8-DIFLUOROQUINOLINE
    • 4-AMINO-6,7-DIFLUOROQUINOLINE
    • AG-E-93211
    • CTK4G2172
    • KB-240101
    • SCHEMBL5260883
    • BB 0241117
    • MFCD05664761
    • 6,8-Difluoro-quinolin-4-ylamine
    • 288371-41-5
    • 6,8-difluoroquinolin-4-amine
    • AKOS005175384
    • 4-Quinolinamine, 6,8-difluoro-
    • UDQAHFTWCBMBAL-UHFFFAOYSA-N
    • 6,8-DIFLUORO-4-QUINOLINAMINE
    • Inchi: 1S/C9H6F2N2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h1-4H,(H2,12,13)
    • InChI Key: UDQAHFTWCBMBAL-UHFFFAOYSA-N
    • SMILES: FC1=CC(=CC2=C(C=CN=C21)N)F

Computed Properties

  • Exact Mass: 180.04998
  • Monoisotopic Mass: 180.04990452g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • Density: 1.413
  • Boiling Point: 330.6°C at 760 mmHg
  • Flash Point: 153.8°C
  • Refractive Index: 1.648
  • PSA: 38.91

4-Quinolinamine,6,8-difluoro- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM239819-1g
6,7-Difluoroquinolin-4-amine
288371-41-5 97%
1g
$540 2022-09-01
Chemenu
CM239819-1g
6,7-Difluoroquinolin-4-amine
288371-41-5 97%
1g
$463 2021-08-04
Chemenu
CM239819-5g
6,7-Difluoroquinolin-4-amine
288371-41-5 97%
5g
$1178 2021-08-04
Chemenu
CM239819-10g
6,7-Difluoroquinolin-4-amine
288371-41-5 97%
10g
$1449 2021-08-04
Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD